molecular formula C13H14N2O3 B15333052 Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate

Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate

Cat. No.: B15333052
M. Wt: 246.26 g/mol
InChI Key: JNTHJRRFSTYUPS-UHFFFAOYSA-N
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Description

Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate

InChI

InChI=1S/C13H14N2O3/c1-2-17-12(16)9-8-11-14-13(18-15-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

JNTHJRRFSTYUPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=NOC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoate can be compared with other oxadiazole derivatives, such as:

    1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.

    1,3,4-Oxadiazole: Exhibits similar biological activities but differs in its chemical structure and reactivity.

    1,2,5-Oxadiazole:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

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